3-Fluoro-3-(2-phenyl-1H-indol-3-ylsulfanyl)-2-trifluoromethyl-acrylic acid methyl ester
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Overview
Description
3-Fluoro-3-(2-phenyl-1H-indol-3-ylsulfanyl)-2-trifluoromethyl-acrylic acid methyl ester is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a trifluoromethyl group, which is known to enhance the biological activity and metabolic stability of organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-3-(2-phenyl-1H-indol-3-ylsulfanyl)-2-trifluoromethyl-acrylic acid methyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Scaffold: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-3-(2-phenyl-1H-indol-3-ylsulfanyl)-2-trifluoromethyl-acrylic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indole ring to a dihydroindole.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Various halogenating agents, acids, or bases can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or dihydroindoles.
Substitution: Halogenated indoles or other substituted derivatives.
Scientific Research Applications
3-Fluoro-3-(2-phenyl-1H-indol-3-ylsulfanyl)-2-trifluoromethyl-acrylic acid methyl ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Fluoro-3-(2-phenyl-1H-indol-3-ylsulfanyl)-2-trifluoromethyl-acrylic acid methyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-3-(2-phenyl-1H-indol-3-ylsulfanyl)-2-trifluoromethyl-prop-2-enoate .
- 3-Fluoro-3-(2-phenyl-1H-indol-3-ylsulfanyl)-2-trifluoromethyl-propanoic acid .
Uniqueness
The presence of the trifluoromethyl group in 3-Fluoro-3-(2-phenyl-1H-indol-3-ylsulfanyl)-2-trifluoromethyl-acrylic acid methyl ester enhances its biological activity and metabolic stability compared to similar compounds . This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C19H13F4NO2S |
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Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl (E)-3-fluoro-3-[(2-phenyl-1H-indol-3-yl)sulfanyl]-2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C19H13F4NO2S/c1-26-18(25)14(19(21,22)23)17(20)27-16-12-9-5-6-10-13(12)24-15(16)11-7-3-2-4-8-11/h2-10,24H,1H3/b17-14+ |
InChI Key |
BAUYQQFSOGHOLU-SAPNQHFASA-N |
Isomeric SMILES |
COC(=O)/C(=C(/F)\SC1=C(NC2=CC=CC=C21)C3=CC=CC=C3)/C(F)(F)F |
Canonical SMILES |
COC(=O)C(=C(F)SC1=C(NC2=CC=CC=C21)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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